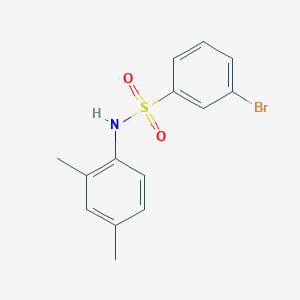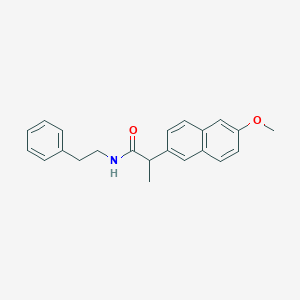
N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide, also known as NBBS, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide involves the inhibition of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide binds to the active site of carbonic anhydrase, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate ion.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide has been found to have a wide range of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the induction of apoptosis in cancer cells, and the modulation of ion channel activity. It has also been shown to have anti-inflammatory and anti-angiogenic effects, making it a potential therapeutic agent for a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide in lab experiments is its high specificity for carbonic anhydrase, which allows for the selective inhibition of this enzyme without affecting other cellular processes. However, N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide can be difficult to work with due to its low solubility in aqueous solutions, which can limit its use in certain experimental systems.
Zukünftige Richtungen
There are several potential future directions for research involving N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide. One area of interest is the development of new fluorescent probes based on N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide for the detection of carbonic anhydrase activity in living cells. Another potential direction is the synthesis of new derivatives of N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide with improved solubility and selectivity for carbonic anhydrase. Additionally, N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide could be studied further for its potential use as a therapeutic agent in diseases such as cancer and inflammation.
Synthesemethoden
The synthesis of N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide involves the reaction of 3-bromobenzenesulfonyl chloride with 1,3-benzodioxole in the presence of a base such as triethylamine. This reaction produces N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide as a white solid with a melting point of 174-176°C.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of carbonic anhydrase activity in living cells. It has also been studied for its potential use as a photoaffinity label for the identification of protein targets in complex biological systems.
Eigenschaften
Produktname |
N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide |
|---|---|
Molekularformel |
C13H10BrNO4S |
Molekulargewicht |
356.19 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide |
InChI |
InChI=1S/C13H10BrNO4S/c14-9-2-1-3-11(6-9)20(16,17)15-10-4-5-12-13(7-10)19-8-18-12/h1-7,15H,8H2 |
InChI-Schlüssel |
LGCMOODYEMEYTG-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Br |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270370.png)
![Ethyl 2-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270372.png)




![8-Bromo-3,6-dichloroimidazo[1,2-a]pyrazine](/img/structure/B270408.png)






